2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
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Overview
Description
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a synthetic organic compound belonging to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of the triazole ring and the sulfanyl group in its structure contributes to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, where a suitable thiol reacts with the triazole intermediate.
Acetamide Formation: The final step involves the acylation of the triazole-thiol intermediate with 2-methylphenyl acetic acid or its derivatives under appropriate conditions, such as using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of catalysts can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the nitro groups if present, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as an antimicrobial agent. The triazole ring is known for its activity against a range of microorganisms, making this compound a candidate for developing new antibiotics.
Medicine
In medicinal chemistry, 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is investigated for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities. Its ability to interact with various biological targets makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals, such as corrosion inhibitors, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can inhibit the activity of certain enzymes by binding to their active sites, while the sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their function. These interactions can disrupt critical biological pathways, resulting in the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
- 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- 2-{[4-amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide lies in its specific substitution pattern on the triazole ring and the presence of both sulfanyl and acetamide groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-12-6-5-8-14(10-12)17-21-22-18(23(17)19)25-11-16(24)20-15-9-4-3-7-13(15)2/h3-10H,11,19H2,1-2H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCNTWGWIIKLRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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